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Compound of Interest

Compound Name: (2-Amino-3-fluorophenyl)methanol
CAS No.: 906811-49-2
Cat. No.: B1521435
Get Quote
. J

CAS: 906811-49-2 | Formula: C7HsFNO

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of (2-
Amino-3-fluorophenyl)methanol, a critical fluorinated building block in medicinal chemistry.
While the average molecular weight is 141.14 g/mol , this document dissects the implications of
this value in the context of Fragment-Based Drug Discovery (FBDD), specifically for CNS-
targeted therapeutics where low molecular weight (MW) and specific lipophilicity profiles are
paramount.

Physicochemical Characterization
Molecular Weight Analysis

In high-precision drug development, "molecular weight" is not a singular value but a dual
parameter comprising the Average Molecular Weight (for stoichiometry) and the Monoisotopic
Mass (for mass spectrometry identification).[1]
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Parameter Value Technical Context

Core scaffold: Benzyl alcohol

Formula C7HsFNO with amino/fluoro substitution.

[2]

Used for molarity calculations

Average Molecular Weight 141.14 g/mol o
and reagent stoichiometry.
The exact mass of the most

Monoisotopic Mass 141.0590 Da abundant isotope peak; critical
for HRMS confirmation.
Indicates high "ligand

Heavy Atom Count (HAC) 10

efficiency” potential.

Isotopic Distribution Logic

For researchers validating this compound via Mass Spectrometry, the isotopic envelope is
distinct due to the absence of Chlorine/Bromine and the monoisotopic nature of Fluorine.

e 12C (98.9%): The base peak at 141.06 m/z.

e 13C (1.1%): The M+1 peak appears at approximately 142.06 m/z with an intensity of ~7.7%
relative to the base peak (7 carbons x 1.1%).

Relevance to Drug Design (The "Rule of 3")

With a MW of 141.14, this molecule fits the "Rule of 3" for fragment-based lead discovery:
e MW < 300: (Actual: 141.14) — Ideal for fragment linking.
e H-Bond Donors < 3: (Actual: 3 — NH2, OH).

e cLogP < 3: (Actual: ~0.8) — Indicates good water solubility and potential for CNS penetration.

Synthetic & Structural Context
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Understanding the origin of the molecular weight aids in impurity profiling. This compound is
typically synthesized via the reduction of 2-amino-3-fluorobenzoic acid or its ester derivatives.

Synthesis Logic Diagram

The following diagram illustrates the reduction pathway, highlighting where mass changes
occur (loss of Oxygen, gain of Hydrogen).
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Figure 1: Synthetic reduction pathway illustrating the mass shift from the benzoic acid
precursor (155.13) to the alcohol product (141.14).[3]

Analytical Determination Protocol

To experimentally verify the molecular weight and purity, the following LC-MS protocol is
recommended. This method is self-validating: the UV trace confirms purity, while the MS trace
confirms identity.

High-Performance Liquid Chromatography (HPLC)
Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (lonization agent).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.
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Mass Spectrometry (MS) Settings

 lonization Source: Electrospray lonization (ESI).
o Polarity: Positive Mode (+). Note: The amine group (-NHz) readily protonates.

e Target lon:[M+H]* = 142.15 m/z.

Analytical Workflow Diagram
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Figure 2: Integrated LC-MS workflow for simultaneous purity assessment and molecular weight

confirmation.

Handling and Stability
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While the molecular weight is a constant, the apparent mass can change if the compound
degrades.

» Hygroscopicity: As a primary alcohol with an amine, the compound can absorb moisture.
Always dry to constant weight before preparing molar solutions to ensure the mass of 141.14
is accurate.

o Oxidation: The benzylic alcohol is susceptible to oxidation to the aldehyde (MW 139.12) or
acid (MW 155.13) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at
2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1521435/docs#technical-monograph-2-amino-3-
fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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